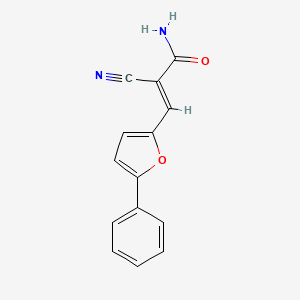![molecular formula C20H18N4O B11992705 N'-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11992705.png)
N'-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-1-Phenylethyliden]-4,5-dihydro-1H-benzo[g]indazol-3-carbohydrazid ist eine synthetische organische Verbindung, die für ihre einzigartigen strukturellen Merkmale und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung gehört zur Klasse der Hydrazone, die durch das Vorhandensein einer Hydrazon-Funktionellen Gruppe (-NHN=CH-) gekennzeichnet sind. Die Struktur der Verbindung umfasst einen Benzo[g]indazol-Kern, der ein kondensiertes bizyklisches System ist, und eine Phenylethyliden-Einheit, die zu ihrer chemischen Reaktivität und biologischen Aktivität beiträgt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N’-[(E)-1-Phenylethyliden]-4,5-dihydro-1H-benzo[g]indazol-3-carbohydrazid beinhaltet typischerweise die Kondensationsreaktion zwischen 4,5-Dihydro-1H-benzo[g]indazol-3-carbohydrazid und einem geeigneten Aldehyd oder Keton, wie z. B. Acetophenon. Die Reaktion wird üblicherweise in Gegenwart eines sauren Katalysators, wie z. B. Essigsäure, unter Rückflussbedingungen durchgeführt. Das allgemeine Reaktionsschema ist wie folgt:
4,5-dihydro-1H-benzo[g]indazol-3-carbohydrazid+Acetophenon→N’-[(E)-1-Phenylethyliden]-4,5-dihydro-1H-benzo[g]indazol-3-carbohydrazid
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese umfassen. Dazu gehören die Optimierung der Reaktionsbedingungen für höhere Ausbeuten, die Sicherstellung der Reinheit durch Umkristallisation oder Chromatographie und die Implementierung von Sicherheitsmaßnahmen für den Umgang mit Reagenzien und Lösungsmitteln.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide typically involves the condensation reaction between 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide and an appropriate aldehyde or ketone, such as acetophenone. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The general reaction scheme is as follows:
4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide+acetophenone→N’-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reagents and solvents.
Analyse Chemischer Reaktionen
Reaktionstypen
N’-[(E)-1-Phenylethyliden]-4,5-dihydro-1H-benzo[g]indazol-3-carbohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung der entsprechenden Oxide führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, wobei die Hydrazingruppe möglicherweise in ein Amin umgewandelt wird.
Substitution: Der Phenylring kann unter geeigneten Bedingungen elektrophile aromatische Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder neutralem Medium.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Nitrierung mit einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure.
Hauptprodukte
Oxidation: Bildung von Oxiden oder Hydroxyl-Derivaten.
Reduktion: Bildung von Aminen.
Substitution: Bildung von Nitro- oder Halogen-Derivaten.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird N’-[(E)-1-Phenylethyliden]-4,5-dihydro-1H-benzo[g]indazol-3-carbohydrazid als Vorläufer für die Synthese komplexerer Moleküle verwendet.
Biologie
Die Verbindung hat sich in biologischen Studien, insbesondere im Bereich der pharmazeutischen Chemie, als vielversprechend erwiesen. Sie wurde auf ihr Potenzial als Antitumormittel untersucht, da sie mit biologischen Makromolekülen interagieren und zelluläre Prozesse stören kann.
Medizin
In der medizinischen Forschung wird N’-[(E)-1-Phenylethyliden]-4,5-dihydro-1H-benzo[g]indazol-3-carbohydrazid auf seine pharmakologischen Eigenschaften untersucht. Es wurde auf seine Zytotoxizität gegenüber verschiedenen Krebszelllinien untersucht und zeigt Potenzial als therapeutisches Mittel .
Industrie
Im Industriesektor kann diese Verbindung aufgrund ihrer chemischen Reaktivität und Stabilität bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren oder Beschichtungen verwendet werden.
Wirkmechanismus
Der Mechanismus, durch den N’-[(E)-1-Phenylethyliden]-4,5-dihydro-1H-benzo[g]indazol-3-carbohydrazid seine Wirkung ausübt, beinhaltet seine Wechselwirkung mit zellulären Zielmolekülen. Die Hydrazingruppe kann kovalente Bindungen mit nukleophilen Stellen in Proteinen oder DNA bilden, was zur Hemmung essentieller biologischer Prozesse führt. Diese Wechselwirkung kann eine Apoptose in Krebszellen auslösen, was sie zu einem potenziellen Antitumormittel macht.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N’-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is used as a precursor for synthesizing more complex molecules
Biology
The compound has shown promise in biological studies, particularly in the field of medicinal chemistry. It has been investigated for its potential as an anticancer agent due to its ability to interact with biological macromolecules and disrupt cellular processes.
Medicine
In medicinal research, N’-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is studied for its pharmacological properties. It has been evaluated for its cytotoxicity against various cancer cell lines, showing potential as a therapeutic agent .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical reactivity and stability.
Wirkmechanismus
The mechanism by which N’-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide exerts its effects involves its interaction with cellular targets. The hydrazone group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to the inhibition of essential biological processes. This interaction can trigger apoptosis in cancer cells, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N’-[(E)-1-(2-Naphthyl)ethyliden]-4,5-dihydro-1H-benzo[g]indazol-3-carbohydrazid
- N’-[(E)-1-(2-Thienyl)ethyliden]-4,5-dihydro-1H-benzo[g]indazol-3-carbohydrazid
- N’-[(E)-1-(4-Methoxyphenyl)ethyliden]-4,5-dihydro-1H-benzo[g]indazol-3-carbohydrazid
Einzigartigkeit
N’-[(E)-1-Phenylethyliden]-4,5-dihydro-1H-benzo[g]indazol-3-carbohydrazid zeichnet sich durch seine spezifische Phenylethyliden-Einheit aus, die einzigartige chemische und biologische Eigenschaften verleiht. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche Reaktivitätsmuster und biologische Aktivitäten aufweisen, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C20H18N4O |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
N-[(E)-1-phenylethylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
InChI |
InChI=1S/C20H18N4O/c1-13(14-7-3-2-4-8-14)21-24-20(25)19-17-12-11-15-9-5-6-10-16(15)18(17)22-23-19/h2-10H,11-12H2,1H3,(H,22,23)(H,24,25)/b21-13+ |
InChI-Schlüssel |
GXDYZHDSUXLLRU-FYJGNVAPSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=C2CCC3=CC=CC=C3C2=NN1)/C4=CC=CC=C4 |
Kanonische SMILES |
CC(=NNC(=O)C1=C2CCC3=CC=CC=C3C2=NN1)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2,2-dichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}-4-methylbenzamide](/img/structure/B11992622.png)
![ethyl (2Z)-2-[2-(acetyloxy)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11992629.png)

![2-(4-Bromophenyl)-9-chloro-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992639.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11992644.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11992650.png)

![1-Naphthalenamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B11992665.png)
![Ethyl 5-acetyl-2-({[(2E)-2-(4-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B11992673.png)


![Diethyl 2,2-dichloro-1-[(2-chlorobenzoyl)amino]vinylphosphonate](/img/structure/B11992711.png)


